molecular formula C18H14ClN3O2S B3743844 5-[(3-Chlorophenyl)iminomethyl]-6-hydroxy-1-(3-methylphenyl)-2-sulfanylidenepyrimidin-4-one

5-[(3-Chlorophenyl)iminomethyl]-6-hydroxy-1-(3-methylphenyl)-2-sulfanylidenepyrimidin-4-one

Cat. No.: B3743844
M. Wt: 371.8 g/mol
InChI Key: OMLFCVRCZCEOGU-UHFFFAOYSA-N
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Description

5-[(3-Chlorophenyl)iminomethyl]-6-hydroxy-1-(3-methylphenyl)-2-sulfanylidenepyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 The compound is characterized by the presence of various functional groups, including a chlorophenyl group, a hydroxyl group, a methylphenyl group, and a sulfanylidenepyrimidinone moiety

Preparation Methods

The synthesis of 5-[(3-Chlorophenyl)iminomethyl]-6-hydroxy-1-(3-methylphenyl)-2-sulfanylidenepyrimidin-4-one can be achieved through a multi-step process involving the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the condensation of 3-chlorobenzaldehyde with 3-methylbenzylamine to form an imine intermediate. This intermediate is then reacted with thiourea and a suitable base to form the desired pyrimidine ring. The reaction conditions typically involve refluxing the reaction mixture in a suitable solvent, such as ethanol or methanol, for several hours to ensure complete conversion of the starting materials to the final product .

Chemical Reactions Analysis

5-[(3-Chlorophenyl)iminomethyl]-6-hydroxy-1-(3-methylphenyl)-2-sulfanylidenepyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.

    Condensation: The compound can participate in condensation reactions with various carbonyl compounds to form new heterocyclic systems.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure the desired transformations. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

5-[(3-Chlorophenyl)iminomethyl]-6-hydroxy-1-(3-methylphenyl)-2-sulfanylidenepyrimidin-4-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds

    Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new therapeutic agents for the treatment of infectious diseases and cancer.

    Medicine: The compound is investigated for its potential use as a drug candidate due to its ability to interact with specific molecular targets in the body. It is studied for its potential to modulate biological pathways involved in disease processes.

    Industry: The compound is used in the development of new industrial chemicals and materials with specific properties, such as improved stability and reactivity

Mechanism of Action

The mechanism of action of 5-[(3-Chlorophenyl)iminomethyl]-6-hydroxy-1-(3-methylphenyl)-2-sulfanylidenepyrimidin-4-one involves its interaction with specific molecular targets in the body. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and affecting various biological pathways. For example, the compound may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. It may also interact with microbial proteins, disrupting their function and leading to antimicrobial effects. The specific molecular targets and pathways involved depend on the particular biological activity being studied .

Comparison with Similar Compounds

5-[(3-Chlorophenyl)iminomethyl]-6-hydroxy-1-(3-methylphenyl)-2-sulfanylidenepyrimidin-4-one can be compared with other similar compounds, such as:

    5-[(2-Chlorophenyl)iminomethyl]-6-hydroxy-1-(3-methylphenyl)-2-sulfanylidenepyrimidin-4-one: This compound has a similar structure but with a different position of the chlorine atom on the phenyl ring. It may exhibit different chemical and biological properties due to this structural variation.

    5-[(3-Chlorophenyl)iminomethyl]-6-hydroxy-1-(4-methylphenyl)-2-sulfanylidenepyrimidin-4-one: This compound has a different position of the methyl group on the phenyl ring, which may affect its reactivity and biological activity.

    5-[(3-Chlorophenyl)iminomethyl]-6-hydroxy-1-(3-methylphenyl)-2-thioxopyrimidin-4-one: This compound has a thioxo group instead of a sulfanylidenepyrimidinone moiety, which may result in different chemical and biological properties

These comparisons highlight the uniqueness of this compound and its potential for various applications in scientific research and industry.

Properties

IUPAC Name

5-[(3-chlorophenyl)iminomethyl]-6-hydroxy-1-(3-methylphenyl)-2-sulfanylidenepyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O2S/c1-11-4-2-7-14(8-11)22-17(24)15(16(23)21-18(22)25)10-20-13-6-3-5-12(19)9-13/h2-10,24H,1H3,(H,21,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMLFCVRCZCEOGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(C(=O)NC2=S)C=NC3=CC(=CC=C3)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[(3-Chlorophenyl)iminomethyl]-6-hydroxy-1-(3-methylphenyl)-2-sulfanylidenepyrimidin-4-one
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5-[(3-Chlorophenyl)iminomethyl]-6-hydroxy-1-(3-methylphenyl)-2-sulfanylidenepyrimidin-4-one
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5-[(3-Chlorophenyl)iminomethyl]-6-hydroxy-1-(3-methylphenyl)-2-sulfanylidenepyrimidin-4-one
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5-[(3-Chlorophenyl)iminomethyl]-6-hydroxy-1-(3-methylphenyl)-2-sulfanylidenepyrimidin-4-one
Reactant of Route 6
5-[(3-Chlorophenyl)iminomethyl]-6-hydroxy-1-(3-methylphenyl)-2-sulfanylidenepyrimidin-4-one

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